2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid
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Overview
Description
2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) . The reaction is often carried out in a flow system to improve safety and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Oxazoles.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4,5-dihydroisoxazole-4-carboxylic acid: Similar structure but with an isoxazole ring.
2-Isopropyl-4,5-dihydrothiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
2-Isopropyl-4,5-dihydroimidazole-4-carboxylic acid: Features an imidazole ring.
Uniqueness
2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific combination of an oxazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1210824-90-0 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
VAJPROOEDQJSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(CO1)C(=O)O |
Origin of Product |
United States |
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